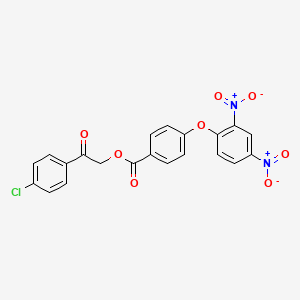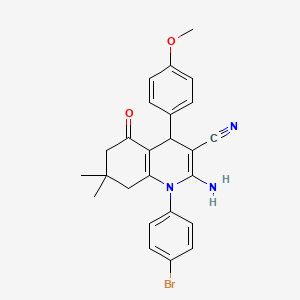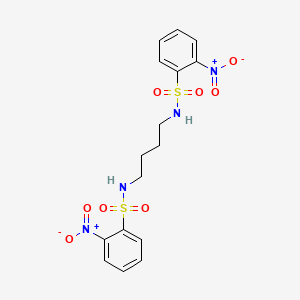![molecular formula C13H9Cl2NO B11532921 4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol](/img/structure/B11532921.png)
4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol is an organic compound with the molecular formula C13H9Cl2NO It is a derivative of phenol, characterized by the presence of chloro and imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol typically involves the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained by recrystallization from anhydrous tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Applications De Recherche Scientifique
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol involves its interaction with biological targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenolic group can participate in redox reactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenol: Shares the phenolic structure but lacks the imino and additional chloro groups.
2-Chloro-6-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Uniqueness
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9Cl2NO |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
4-chloro-2-[(3-chlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-3-1-2-9(6-10)8-16-12-7-11(15)4-5-13(12)17/h1-8,17H |
Clé InChI |
UTVUDWJOISVXCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=NC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11532839.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11532843.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11532849.png)

![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B11532872.png)



![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11532912.png)
![3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11532916.png)
![1-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11532917.png)
![4-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11532918.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11532920.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B11532924.png)
